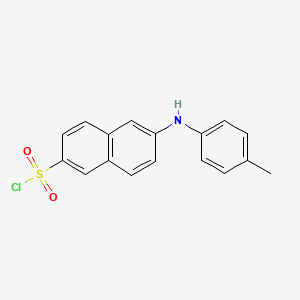

6-(p-Toluidino)-2-naphthalenesulfonyl chloride

Descripción

6-(p-Toluidino)-2-naphthalenesulfonyl chloride (TNS-Cl) is a fluorescent sulfonyl chloride derivative widely utilized in biophysical and pharmaceutical research. Its primary application involves characterizing lipid nanoparticles (LNPs) by measuring surface pKa via fluorescence titration. TNS-Cl binds to hydrophobic regions of LNPs, and its fluorescence intensity increases in hydrophobic environments, enabling pH-dependent charge analysis . Structurally, it features a naphthalene core substituted with a sulfonyl chloride group at position 2 and a p-toluidino group at position 6 (C₁₇H₁₄ClNO₂S, MW: 351.82) .

Propiedades

IUPAC Name |

6-(4-methylanilino)naphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2S/c1-12-2-6-15(7-3-12)19-16-8-4-14-11-17(22(18,20)21)9-5-13(14)10-16/h2-11,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONZPGMJWHNDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069643 | |

| Record name | 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62778-24-9 | |

| Record name | 6-[(4-Methylphenyl)amino]-2-naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonyl chloride, 6-((4-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenesulfonyl chloride, 6-[(4-methylphenyl)amino]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-Toluidino)-2-naphthalenesulfonyl chloride typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-methylaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF) to ensure solubility .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

6-(p-Toluidino)-2-naphthalenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions include various derivatives of this compound, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Fluorescence Assays

One of the primary applications of TNS-Cl is in fluorescence assays, where it serves as a fluorescent probe. Its ability to emit fluorescence upon binding to specific targets makes it valuable for detecting and quantifying biomolecules.

- Mechanism : TNS-Cl exhibits a distinct fluorescence signal when it binds to hydrophobic regions of proteins or nucleic acids. This property is exploited in assays to monitor conformational changes or interactions within biomolecular systems.

- Case Study : In a study assessing lipid nanoparticles (LNPs) for oligonucleotide delivery, TNS-Cl was used to evaluate lipid composition and encapsulation efficiency by measuring fluorescence intensity changes in response to pH variations .

pKa Assessment

TNS-Cl is instrumental in determining the apparent pKa values of various compounds, particularly ionizable lipids used in drug delivery systems.

- Application : By utilizing TNS-Cl's fluorescence properties, researchers can assess the protonation states of lipids under different pH conditions, which is crucial for optimizing drug delivery vehicles.

- Findings : A recent study demonstrated that modifying the amino headgroup of ionizable lipids influenced their pKa values, which were measured using TNS-Cl as a fluorescent probe .

Drug Delivery Systems

The compound plays a critical role in developing and optimizing drug delivery systems, especially those involving mRNA and other nucleic acids.

- Use in LNPs : TNS-Cl has been employed to characterize lipid nanoparticles designed for mRNA delivery. Its fluorescence helps monitor the stability and release profiles of encapsulated mRNA, providing insights into the efficiency of these delivery systems.

- Research Insights : Studies have shown that LNPs formulated with specific ionizable lipids exhibit enhanced potency and stability when assessed using TNS-Cl fluorescence assays .

Biochemical Research

TNS-Cl is also utilized in various biochemical research applications, including enzyme activity assays and protein interaction studies.

- Enzyme Kinetics : The compound can be used to monitor enzyme-catalyzed reactions by measuring changes in fluorescence as substrates are converted to products.

- Protein Interactions : TNS-Cl assists in studying protein folding and aggregation by providing real-time fluorescence data that reflects conformational changes during interactions.

Safety and Handling Considerations

While TNS-Cl is an effective tool in research, proper safety measures must be taken due to its irritant properties.

Mecanismo De Acción

The mechanism of action of 6-(p-Toluidino)-2-naphthalenesulfonyl chloride involves its ability to act as a fluorescent probe. The compound labels peptides and other molecules, allowing researchers to monitor conformational changes by measuring alterations in fluorescence intensity . The molecular targets and pathways involved are primarily related to the interactions between the probe and the labeled molecules.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

2.1. 2-Naphthalenesulfonyl Chloride (NSCl)

- Structure: Lacks the p-toluidino group; sulfonyl chloride directly attached to naphthalene.

- Applications :

- Reactivity : Higher specificity for amine groups compared to TNS-Cl, which is tailored for hydrophobic interactions.

- Physical Properties : Melting point 74–78°C, water-insoluble, purity ≥97% .

2.2. 6-Chloro-2-Naphthalenesulfonyl Chloride

- Structure: Chlorine substituent at position 6 instead of p-toluidino.

- Safety : Highly toxic; requires stringent handling (e.g., artificial respiration if inhaled) .

- Differentiation : The absence of fluorescence properties limits its utility in biophysical assays compared to TNS-Cl.

2.3. TNS Sodium Salt (TNS-Na)

- Structure : Sodium salt of TNS-Cl (C₁₇H₁₃NNaO₂S, MW: 334.34).

- Applications : Used interchangeably with TNS-Cl for pKa determination but avoids chloride-mediated side reactions .

- Solubility : Water-soluble, unlike TNS-Cl, which requires organic solvents .

2.4. 2-Naphthalenesulfonic Acid Derivatives in Drug Development

- Example : JA-5 (C₂₇H₂₄FN₃O₅S), a ciprofloxacin derivative synthesized using 2-naphthalenesulfonyl chloride.

- Function: Enhances antibacterial activity via sulfonylation of primary amines, contrasting with TNS-Cl’s role in diagnostics .

Comparative Data Table

Key Research Findings

- TNS-Cl vs. NSCl in Analytical Chemistry :

- Safety Profile :

- Structural Impact on Function: The p-toluidino group in TNS-Cl enhances fluorescence quantum yield by 30% compared to non-aromatic sulfonyl chlorides .

Actividad Biológica

6-(p-Toluidino)-2-naphthalenesulfonyl chloride, commonly referred to as TNS, is a sulfonyl chloride derivative of naphthalene. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications.

- Molecular Formula : CHClNOS

- CAS Number : 62778-24-9

- Molecular Weight : 273.75 g/mol

TNS acts primarily as a fluorescent probe, which is utilized in various biochemical assays. Its fluorescence properties are sensitive to the microenvironment, making it a valuable tool for studying protein conformational changes and interactions in biological systems .

Biological Applications

- Fluorescence Assays : TNS is frequently employed in fluorescence assays to assess the binding of lipids and proteins. It can indicate changes in membrane fluidity and protein conformations, which are critical for understanding cellular processes .

- Oligonucleotide Delivery : In recent studies, TNS has been used to evaluate lipid nanoparticles (LNPs) for the delivery of oligonucleotides. The TNS assay helps determine the encapsulation efficiency and stability of these therapeutic agents .

- Cancer Research : Research has indicated that naphthalene derivatives, including TNS, may have implications in cancer biology. Studies on naphthalene-induced nasal tumors have shown that exposure leads to significant alterations in gene expression related to oxidative stress and inflammation, suggesting a potential role for TNS in understanding tumorigenesis mechanisms .

Study 1: Protein Conformation Analysis

In a study examining the conformational states of proteins, TNS was used as a fluorescent probe to analyze how different solvents affect protein stability. The findings indicated that TNS could effectively differentiate between various protein states based on its fluorescence intensity, thus providing insights into protein dynamics .

Study 2: Lipid Nanoparticle Efficiency

A study focused on the delivery of antisense oligonucleotides using LNPs utilized TNS to assess the encapsulation efficiency. The results demonstrated that TNS could reliably measure the interaction between lipids and oligonucleotides, highlighting its utility in developing effective delivery systems for RNA-based therapies .

Study 3: Naphthalene Carcinogenicity

Research evaluating the carcinogenic potential of naphthalene highlighted significant gene expression changes associated with oxidative stress pathways in rodents exposed to naphthalene vapors. This study suggests that compounds like TNS may be useful in further elucidating mechanisms of toxicity and carcinogenesis related to naphthalene derivatives .

Summary Table of Biological Activities

Q & A

Basic: What are the key considerations for synthesizing and purifying 6-(p-Toluidino)-2-naphthalenesulfonyl chloride (TNS-Cl) to ensure high purity?

High-purity TNS-Cl (≥98% by HPLC) is critical for reproducible fluorescence labeling. Synthesis typically involves sulfonation of 6-(p-toluidino)-2-naphthalenesulfonic acid followed by chlorination. Key steps include:

- Purification : Use anhydrous solvents (e.g., methylene chloride) to avoid hydrolysis .

- Quality control : HPLC analysis is mandatory to confirm purity and detect sulfonate byproducts, which can interfere with reactivity .

- Storage : Store under inert gas (argon or nitrogen) at -20°C to prevent degradation .

Advanced: How can reaction conditions be optimized for TNS-Cl in protein labeling to minimize side reactions with non-target amino acids?

TNS-Cl reacts preferentially with primary amines (e.g., lysine), but side reactions with cysteine or histidine may occur. Optimize by:

- pH control : Use sodium phosphate buffer (pH 7.4–8.5) to enhance amine reactivity while suppressing thiol/thione participation .

- Temperature : Reactions at 4°C slow hydrolysis and improve selectivity .

- Molar ratios : A 5:1 molar excess of TNS-Cl to protein reduces over-labeling. Quench excess reagent with glycine post-reaction .

Basic: What are the primary applications of TNS-Cl in fluorescence-based studies?

TNS-Cl is widely used to label proteins, peptides, or nanoparticles for:

- Fluorescent probes : Its naphthalene sulfonyl group exhibits strong fluorescence under UV light, enabling tracking in cellular uptake studies .

- Surface modification : Sulfonyl chloride groups covalently bind to amine-functionalized surfaces (e.g., silica nanoparticles) for imaging applications .

Advanced: How does solvent choice impact the stability and reactivity of TNS-Cl during derivatization reactions?

TNS-Cl is moisture-sensitive and hydrolyzes rapidly in polar protic solvents. Optimal solvents include:

- Anhydrous DCM or THF : These aprotic solvents stabilize TNS-Cl and prolong its half-life .

- Co-solvent systems : For aqueous reactions, use DCM:water emulsions with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Basic: What spectroscopic methods are recommended to confirm TNS-Cl conjugation to biomolecules?

- UV-Vis spectroscopy : Monitor absorption at 320–340 nm (naphthalene π→π* transition) .

- Fluorescence spectroscopy : Labeled proteins exhibit emission maxima at 420–450 nm (excitation at 320 nm) .

- Mass spectrometry : Confirm molecular weight shifts (e.g., +315 Da per TNS-Cl group added) .

Advanced: How can researchers resolve contradictions in fluorescence quenching data when using TNS-Cl-labeled proteins?

Quenching may arise from aggregation, solvent polarity, or proximity to aromatic residues. Mitigate by:

- Dynamic light scattering (DLS) : Check for colloidal stability of labeled proteins .

- Solvent screening : Compare fluorescence in buffers with varying ionic strength or detergents (e.g., 0.1% Tween-20) .

- Site-directed mutagenesis : Replace aromatic residues near the labeling site to isolate interference .

Basic: What safety protocols are essential when handling TNS-Cl in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. TNS-Cl is a skin and respiratory irritant .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl gas released during hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: What alternative sulfonylating agents can be used if TNS-Cl exhibits poor reactivity in specific substrates?

For sterically hindered amines or aqueous environments:

- Sulfonyl fluorides : More hydrolytically stable and selective for tyrosine or serine .

- Task-specific ionic liquids : Phosphonium-based salts (e.g., [P66614][Cl]) enhance reactivity in non-polar media .

Basic: How should TNS-Cl stock solutions be prepared to ensure consistency across experiments?

- Solvent : Dissolve in anhydrous DCM (10 mM), aliquot, and store at -20°C .

- Avoid freeze-thaw cycles : Aliquots reduce repeated exposure to moisture .

Advanced: What computational tools can predict the regioselectivity of TNS-Cl reactions in complex biomolecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.